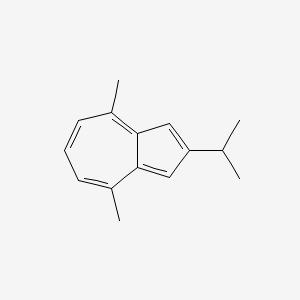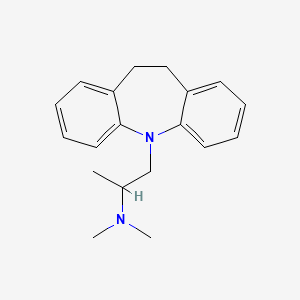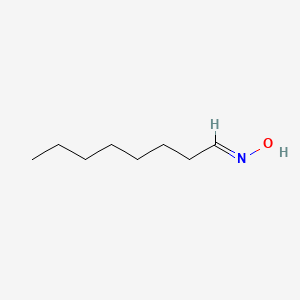![molecular formula C9H5F6N B14753611 Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 2002-95-1](/img/structure/B14753611.png)
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is a fluorinated aromatic amine. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and thermal stability. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- typically involves the reaction of benzenamine with 2,2,2-trifluoro-1-(trifluoromethyl)ethylidene chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is conducted at room temperature and monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Nitrobenzenes.
Reduction: Amines.
Substitution: Various substituted benzenamines.
Applications De Recherche Scientifique
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of high-performance materials, including coatings and adhesives, due to its thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)]
- Benzenamine, 2-chloro-5-(trifluoromethyl)-
Uniqueness
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its stability and reactivity compared to other similar compounds, making it particularly valuable in applications requiring high thermal and chemical resistance .
Propriétés
Numéro CAS |
2002-95-1 |
|---|---|
Formule moléculaire |
C9H5F6N |
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-N-phenylpropan-2-imine |
InChI |
InChI=1S/C9H5F6N/c10-8(11,12)7(9(13,14)15)16-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
WAOPHCHEIBALCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)


![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)

![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)






![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
